5-Bromopyridin-3-yl furan-2-carboxylate
Description
5-Bromopyridin-3-yl furan-2-carboxylate is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a furan-2-carboxylate ester group at the 3-position. This structure combines the electron-deficient pyridine moiety with the planar, aromatic furan system, making it a candidate for diverse applications in medicinal chemistry and materials science.
The bromine atom on the pyridine ring may enhance electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The ester group on the furan ring contributes to solubility in organic solvents, a property critical for crystallization and pharmaceutical formulation .
Properties
Molecular Formula |
C10H6BrNO3 |
|---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl) furan-2-carboxylate |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-8(6-12-5-7)15-10(13)9-2-1-3-14-9/h1-6H |
InChI Key |
HMICIXHTRIFAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-bromopyridin-3-yl furan-2-carboxylate, key analogs are compared below based on structural features, physicochemical properties, and biological activity.
Table 1: Comparative Analysis of Furan-2-carboxylate Derivatives
Structural and Functional Insights:
However, this remains speculative without direct data. In contrast, the sulfamoyl group in 5-(3-sulfamoylphenyl)furan-2-carboxylate confers high potency against Mycobacterium abscessus (Mab-SaS), with an IC₅₀ of 2.3 μM, likely due to hydrogen-bonding and electrostatic interactions with the enzyme active site . The nitro and fluoro substituents in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate enhance electron-withdrawing effects, stabilizing the crystal lattice via π-π stacking. This compound’s solubility in organic solvents facilitates crystallization, a property critical for structural elucidation via SC-XRD .
Crystallographic Behavior :
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits a rigid conformation in both solid-state (SC-XRD) and solution (NMR), with intermolecular interactions dominated by stacking rather than hydrogen bonding. This contrasts with sulfamoyl-containing analogs, where polar groups may promote stronger intermolecular forces .
Biological Target Specificity :
- Furan-2-carboxylates with aryl sulfonamide or nitrophenyl groups show marked antimycobacterial activity, targeting SaS enzymes critical for bacterial survival. The absence of such substituents in 5-bromopyridin-3-yl furan-2-carboxylate suggests its bioactivity (if any) may hinge on alternative mechanisms, such as pyridine-mediated metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
